N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Formation of the Naphthalene Moiety: The naphthalene group can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Coupling Reactions: The final step involves coupling the thiazole and naphthalene moieties through an acetamide linkage, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the naphthalene moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide, using reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nitration with HNO₃/H₂SO₄, sulfonation with SO₃/H₂SO₄, halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound could be developed as therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a promising lead compound for further optimization.
Industry
In materials science, the compound can be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its incorporation into polymers or other materials could lead to innovative applications in electronics, photonics, and catalysis.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide would depend on its specific application. In a biological context, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The thiazole and naphthalene moieties could play a crucial role in these interactions, potentially involving hydrogen bonding, π-π stacking, and hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(phenyl)acetamide
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(2-naphthyl)acetamide
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-naphthyl)acetamide
Uniqueness
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-2-(naphthalen-1-yl)acetamide is unique due to the specific combination of its structural features. The presence of both a thiazole ring and a naphthalene moiety, along with the acetamide linkage, provides a distinct set of chemical and physical properties. This uniqueness can lead to specific interactions in biological systems and novel applications in materials science.
Properties
Molecular Formula |
C24H22N2OS |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C24H22N2OS/c1-17-9-11-19(12-10-17)24-26-21(16-28-24)13-14-25-23(27)15-20-7-4-6-18-5-2-3-8-22(18)20/h2-12,16H,13-15H2,1H3,(H,25,27) |
InChI Key |
OZRLCIBQRDQETF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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